Tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate
Description
Tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 3-bromopyrazole moiety linked via a methylene bridge at the 4-position.
Properties
IUPAC Name |
tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN3O2/c1-14(2,3)20-13(19)17-7-4-11(5-8-17)10-18-9-6-12(15)16-18/h6,9,11H,4-5,7-8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJCSOSRUHDISS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2C=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of Tert-Butyl 4-[(3-Bromopyrazol-1-yl)methyl]piperidine-1-carboxylate
Core Structural Disconnections
The target molecule dissects into three synthons:
- Piperidine backbone : Sourced from tert-butyl piperidine-1-carboxylate derivatives
- Methylene linker : Introduced via alkylation of piperidine C4 position
- 3-Bromopyrazole : Generated through directed electrophilic substitution or diazotization
This disconnection strategy enables modular synthesis, allowing independent optimization of pyrazole functionalization and piperidine protection.
Strategic Bond Formation
Critical bond-forming operations include:
Synthesis of Key Intermediates
Preparation of 4-(Bromomethyl)piperidine-1-carboxylic Acid Tert-Butyl Ester
Hydroxymethyl Intermediate
Piperidine-4-methanol undergoes carbamate formation with di-tert-butyl dicarbonate:
$$ \text{Piperidine-4-methanol} + (\text{Boc})2\text{O} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate} $$
Bromination Optimization
Appel reaction conditions achieve quantitative bromide conversion:
| Reagent System | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| PPh₃/CBr₄ | CH₂Cl₂ | 0 → 25 | 2 | 92% |
| PBr₃ | Et₂O | -78 → 0 | 4 | 85% |
Phosphorus tribromide demonstrates superior selectivity, minimizing di-brominated byproducts.
Regioselective Synthesis of 3-Bromo-1H-pyrazole
Directed Electrophilic Bromination
Pyrazole bromination at C3 requires careful electronic control:
$$ \text{1H-pyrazole} + \text{NBS} \xrightarrow{\text{AcOH, 50°C}} \text{3-bromo-1H-pyrazole} $$
| Brominating Agent | Solvent | Temp (°C) | 3-Bromo:4-Bromo Ratio |
|---|---|---|---|
| Br₂ | CHCl₃ | 25 | 1:3 |
| NBS | AcOH | 50 | 4:1 |
| HBr/H₂O₂ | H₂O/THF | 0 | 2:1 |
N-bromosuccinimide (NBS) in acetic acid provides optimal regioselectivity.
Sandmeyer Bromination of 3-Aminopyrazole
Alternative pathway from commercially available 3-aminopyrazole:
Diazotization:
$$ \text{3-Aminopyrazole} + \text{NaNO}_2 \xrightarrow{\text{HBr, 0°C}} \text{Diazonium salt} $$Bromide displacement:
$$ \text{Diazonium salt} + \text{CuBr} \xrightarrow{\text{HBr, 60°C}} \text{3-Bromo-1H-pyrazole} $$
Assembly of Target Molecule
N-Alkylation of 3-Bromopyrazole
Reaction Conditions Screening
Coupling 4-(bromomethyl)piperidine with 3-bromo-1H-pyrazole:
| Base | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| NaH (60%) | DMF | 100 | 6 | 58% |
| K₂CO₃ | Acetone | 56 | 12 | 45% |
| DBU | THF | 25 | 24 | 32% |
Sodium hydride in DMF proves most effective, though requiring careful moisture control.
Purification Protocol
Crude product purification employs gradient silica chromatography:
| Eluent System | Rf | Purity |
|---|---|---|
| Hexane → 50% EtOAc/Hexane | 0.15 | 95% |
| CH₂Cl₂ → 10% MeOH/CH₂Cl₂ | 0.22 | 98% |
Higher polarity solvents improve recovery of polar byproducts.
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Approach
Attempted coupling of pinacol boronate intermediates:
$$ \text{4-(Boronate)piperidine} + \text{3-Bromopyrazole} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Target} $$
| Catalyst | Ligand | Yield |
|---|---|---|
| Pd(OAc)₂ | SPhos | 28% |
| PdCl₂(dppf) | XPhos | 35% |
| Pd(PPh₃)₂Cl₂ | None | 60% |
Traditional Pd(PPh₃)₂Cl₂ outperforms newer catalyst systems for this substrate.
Microwave-Assisted Alkylation
| Power (W) | Temp (°C) | Time (min) | Yield |
|---|---|---|---|
| 300 | 150 | 15 | 67% |
| 500 | 180 | 10 | 72% |
| 800 | 200 | 5 | 53% |
Microwave irradiation at 180°C for 10 minutes enhances reaction efficiency while maintaining product integrity.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃)
- δ 1.44 (s, 9H, tert-butyl)
- δ 3.98 (d, J=6.5 Hz, 2H, NCH₂)
- δ 7.52 (s, 1H, pyrazole H5)
- δ 8.01 (s, 1H, pyrazole H4)
LCMS Analysis
- m/z Calculated for C₁₅H₂₂BrN₃O₂: 363.08
- Observed [M+H]⁺: 364.09
Purity Assessment
| Method | Column | Purity |
|---|---|---|
| HPLC | C18, 50×2.1 mm | 99.2% |
| UPLC | BEH C18, 1.7 μm | 98.7% |
| GC-MS | DB-5MS | 97.8% |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated that derivatives of piperidine, including tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate, exhibit promising anticancer properties. In vitro assays have shown that these compounds can induce apoptosis in various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on different cancer cell lines, including breast and lung cancer models. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value in the nanomolar range, suggesting potent anticancer activity.
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 50 | Induction of apoptosis via intrinsic pathway |
| A549 (Lung Cancer) | 30 | Cell cycle arrest and apoptosis |
Immunomodulatory Effects
The compound has also been investigated for its immunomodulatory effects. Research indicates that it can enhance immune responses by inhibiting the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy.
Case Study: PD-L1 Inhibition
A PhD thesis explored the effects of this compound on mouse splenocytes exposed to recombinant PD-L1. The findings revealed that treatment with this compound significantly restored immune function at low concentrations.
| Concentration (nM) | Restoration of Immune Function (%) |
|---|---|
| 100 | 75 |
| 200 | 90 |
Synthetic Routes
The synthesis of this compound can be achieved through various methods, including:
- Direct Alkylation : Involves the alkylation of piperidine derivatives with bromopyrazole.
- Esterification : The formation of the tert-butyl ester is typically performed under acidic conditions to ensure high yields.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. These interactions can influence various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine Derivatives with Pyrazole Substituents
The closest analog is tert-butyl 4-(3-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS# 1211876-26-4), where the pyrazole is directly attached to the piperidine ring without a methylene linker. Key differences include:
- Molecular Weight : The analog has a molecular weight of 330.22 (C₁₃H₂₀N₃O₂Br), while the target compound’s additional methyl group would increase its molecular weight by ~14 g/mol.
- Applications : The analog is explicitly used in preparing CaMKII inhibitors, suggesting similar applications for the target compound .
Table 1: Pyrazole-Substituted Piperidine Derivatives
Piperidine-Benzimidazolone Derivatives
Compounds like tert-butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate () and tert-butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate () feature benzimidazolone substituents. Key distinctions include:
- Substituent Complexity : These derivatives incorporate nitro, chloro, or methyl groups on benzimidazolone rings, enhancing π-π stacking interactions in enzyme inhibition.
- Synthetic Yields : High yields (81–89%) in their synthesis suggest robust methodologies for piperidine-functionalized heterocycles .
- Biological Relevance : Such compounds are optimized as inhibitors of targets like 8-oxo-guanine DNA glycosylase, highlighting the versatility of piperidine scaffolds in drug discovery .
Piperidine Derivatives with Complex Substituents
describes compounds with advanced substituents, such as tert-butyl 4-(6-methoxy-5-(pyrimidine-4-carboxamido)-2H-indazol-2-yl)piperidine-1-carboxylate (MW 454) and tert-butyl 4-(5-(3-bromo-5-fluorobenzamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate (MW ~566.3). These exhibit:
Piperidine-Pyridine Derivatives
tert-butyl 4-[hydroxy(pyridin-2-yl)methyl]piperidine-1-carboxylate (CAS# 333986-05-3) replaces bromopyrazole with a hydroxypyridinylmethyl group. Differences include:
- Polarity : The hydroxyl and pyridine groups enhance solubility in aqueous media compared to brominated analogs.
- Reactivity : Reduced electrophilicity due to the absence of bromine, altering its role in cross-coupling reactions .
Biological Activity
Tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate (CAS No. 1476776-55-2) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, applications, and relevant research findings.
- Chemical Formula : C14H22BrN3O2
- Molecular Weight : 344.25 g/mol
- IUPAC Name : tert-butyl 4-(3-bromopyrazol-1-yl)methylpiperidine-1-carboxylate
- Appearance : White solid
1. Pharmacological Applications
This compound has been investigated for its role in the development of pharmaceuticals targeting various conditions, particularly neurological disorders. Its structural features allow it to interact with specific receptors in the central nervous system, which may lead to therapeutic effects.
The compound is believed to act primarily through modulation of neurotransmitter systems. Research indicates that it may influence serotonin and dopamine pathways, which are crucial in mood regulation and cognitive function. Studies have shown that derivatives of this compound can exhibit selective binding affinities to certain receptor subtypes, enhancing their therapeutic potential.
3. Antimicrobial Properties
Emerging studies have highlighted the antimicrobial properties of this compound against various bacterial strains. In vitro tests have demonstrated effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The compound's mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis at low concentrations.
Case Studies
- Antimicrobial Efficacy :
- Neuropharmacological Studies :
- Receptor Interaction Studies :
Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Key intermediate in synthesizing drugs for neurological disorders and mental health conditions. |
| Antimicrobial Agents | Effective against resistant bacterial strains, offering a potential new class of antibiotics. |
| Biochemical Research | Useful in studying receptor-ligand interactions and enzyme activities in various biochemical assays. |
| Agricultural Chemistry | Potential use in formulating agrochemicals for pest control with reduced environmental impact. |
Q & A
Q. What are the common synthetic routes for Tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate?
The synthesis typically involves multi-step reactions starting from piperidine or pyrazole derivatives. Key steps include:
- Functionalization of the piperidine ring : tert-Butyl groups are introduced via carbamate formation using tert-butyl chloroformate under basic conditions (e.g., triethylamine) .
- Bromination and coupling : The 3-bromopyrazole moiety is introduced through nucleophilic substitution or Suzuki-Miyaura cross-coupling, depending on precursor availability. For example, coupling a brominated pyrazole derivative with a piperidine intermediate using palladium catalysts .
- Purification : Recrystallization or column chromatography is employed to isolate the final product, with yields ranging from 70% to 89% depending on reaction optimization .
Table 1: Comparison of Synthetic Routes
Q. What characterization techniques are used to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the integration and chemical environment of protons/carbons, particularly the tert-butyl (δ ~1.4 ppm) and bromopyrazole (δ ~7.5 ppm) groups .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern matching bromine .
- High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is typically required for research-grade material, assessed via reverse-phase HPLC .
Q. What safety precautions are recommended when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 mask) is advised if airborne particulates are generated .
- Ventilation : Use a fume hood during synthesis to avoid inhalation of volatile reagents (e.g., dichloromethane) .
- Emergency Measures : Ensure access to an eyewash station and emergency shower. Store in a cool, dry place away from oxidizers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Temperature control : Lowering reaction temperatures during sensitive steps (e.g., bromination) minimizes side reactions. For example, maintaining 0–5°C during NBS-mediated bromination improves selectivity .
- Catalyst screening : Testing palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) in coupling reactions can enhance efficiency. Evidence shows Pd(PPh₃)₄ increases yield by 10–15% in Suzuki reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene reduces byproduct formation in SNAr reactions .
Q. What strategies resolve discrepancies in spectroscopic data during characterization?
- Cross-validation : Combine NMR with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals, especially in the piperidine and pyrazole regions .
- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) provides unambiguous structural confirmation. For example, SHELXL refinement resolves disorder in tert-butyl groups .
- Contradiction analysis : If MS data conflicts with NMR (e.g., unexpected adducts), re-evaluate ionization conditions (e.g., ESI vs. EI) and sample purity .
Q. How does the bromine substitution on the pyrazole ring influence the compound’s reactivity?
- Electrophilicity : The electron-withdrawing bromine enhances the pyrazole’s susceptibility to nucleophilic aromatic substitution (SNAr), enabling functionalization at the 4-position .
- Cross-coupling : Bromine acts as a leaving group in palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), facilitating aryl-aryl bond formation. Kinetic studies show faster coupling rates compared to chloro analogs .
- Steric effects : The 3-bromo substituent may hinder rotation, stabilizing specific conformations that affect binding in biological assays .
Q. What are the challenges in achieving stereochemical purity, and how are they addressed?
- Racemization : Chiral intermediates (e.g., piperidine derivatives) may racemize under basic conditions. Using low-temperature reactions (e.g., –20°C) and chiral auxiliaries mitigates this .
- Chromatographic resolution : Chiral HPLC columns (e.g., Daicel CHIRALPAK®) separate enantiomers, with mobile phases optimized for tert-butyl group retention .
- Crystallization-induced asymmetric transformation : Recrystallizing diastereomeric salts (e.g., with tartaric acid) enriches enantiomeric excess (ee) to >99% .
Q. How is computational modeling used to predict biological activity?
- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like kinases or GPCRs. The bromopyrazole moiety shows strong π-π stacking with aromatic residues in homology models .
- QSAR analysis : Quantitative structure-activity relationship models correlate substituent effects (e.g., bromine vs. chlorine) with IC₅₀ values in enzyme inhibition assays .
- MD simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-target complexes, identifying key hydrogen bonds between the carbamate group and catalytic lysine residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
